molecular formula C7H6BrFS B6260962 (4-bromo-3-fluorophenyl)methanethiol CAS No. 1537406-67-9

(4-bromo-3-fluorophenyl)methanethiol

Cat. No.: B6260962
CAS No.: 1537406-67-9
M. Wt: 221.1
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Description

(4-Bromo-3-fluorophenyl)methanethiol (CAS: 1537406-67-9) is a substituted benzylthiol with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the para-position (C4), a fluorine atom at the meta-position (C3), and a methanethiol (-CH₂SH) group. Thiols (-SH) are highly reactive due to their nucleophilicity and ability to form disulfide bonds, while the electron-withdrawing bromine and fluorine substituents modulate electronic properties, acidity, and lipophilicity.

Properties

CAS No.

1537406-67-9

Molecular Formula

C7H6BrFS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3-fluorophenyl)methanethiol typically involves the following steps:

    Halogenation: Starting with a benzene derivative, selective bromination and fluorination are performed to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Thiol Introduction: The thiol group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the halogenated benzene derivative with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve yield and selectivity of the halogenation and thiolation steps.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Disulfides: Formed via oxidation.

    Sulfides: Formed via reduction.

    Substituted Aromatics: Formed via nucleophilic substitution.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-bromo-3-fluorophenyl)methanethiol exerts its effects is largely dependent on its chemical reactivity:

    Molecular Targets: The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, potentially altering their function.

    Pathways Involved: The compound may interfere with cellular redox balance, leading to oxidative stress or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (4-bromo-3-fluorophenyl)methanethiol with analogous thiols:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Estimated pKa<sup>†</sup> LogP<sup>‡</sup> Boiling Point (°C)
This compound C₇H₆BrFS 221.09 4-Br, 3-F ~5.5 ~2.8 Not reported
Benzylthiol C₇H₈S 124.20 None ~6.5 ~1.9 194
(4-Bromophenyl)methanethiol C₇H₇BrS 203.10 4-Br ~5.8 ~2.5 Not reported
(3-Fluorophenyl)methanethiol C₇H₇FS 142.19 3-F ~6.0 ~1.6 Not reported

<sup>†</sup>pKa values estimated based on electron-withdrawing effects of substituents.
<sup>‡</sup>LogP (lipophilicity) estimated using fragment-based methods.

Key Observations :

  • Acidity : The electron-withdrawing bromine and fluorine substituents lower the pKa of the thiol group compared to benzylthiol, increasing its acidity. This enhances its reactivity in nucleophilic substitutions or metal coordination .
  • This impacts membrane permeability and environmental persistence .

Reactivity and Functional Group Interactions

  • Oxidation Sensitivity : Like other thiols, this compound is prone to oxidation, forming disulfides. The electron-withdrawing substituents may accelerate this process compared to unsubstituted benzylthiol.
  • Synthetic Utility : The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the thiol group can act as a ligand in catalysis or a directing group in functionalization reactions .

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